N-(4-Cyclopropoxy-5-ethylpyridin-2-YL)methanesulfonamide
Description
N-(4-Cyclopropoxy-5-ethylpyridin-2-YL)methanesulfonamide: is an organic compound with the molecular formula C11H16N2O3S and a molecular weight of 256.324 g/mol . This compound features a sulfonamide group, which is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C11H16N2O3S |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
N-(4-cyclopropyloxy-5-ethylpyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-3-8-7-12-11(13-17(2,14)15)6-10(8)16-9-4-5-9/h6-7,9H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
XIUVOXRNMYDKGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Cyclopropoxy-5-ethylpyridin-2-YL)methanesulfonamide typically involves the reaction of 4-cyclopropoxy-5-ethylpyridine with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds through nucleophilic substitution, where the amine group of the pyridine derivative attacks the sulfonyl chloride, forming the sulfonamide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to the corresponding amine.
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry: N-(4-Cyclopropoxy-5-ethylpyridin-2-YL)methanesulfonamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its sulfonamide group makes it a valuable building block for various chemical transformations.
Biology and Medicine: In medicinal chemistry, this compound can be explored for its potential as a pharmacophore. Sulfonamides are known for their antibacterial properties, and derivatives of this compound may exhibit similar biological activities.
Industry: The compound can be utilized in the development of agrochemicals, dyes, and other industrial products. Its unique structure allows for diverse applications in different industrial sectors.
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxy-5-ethylpyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, potentially inhibiting enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- N-cyclopropyl-N-(piperidin-4-yl)methanesulfonamide
- N-[(pyridin-2-yl)methyl]methanesulfonamide
Uniqueness: N-(4-Cyclopropoxy-5-ethylpyridin-2-YL)methanesulfonamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the cyclopropoxy group. This structural uniqueness can impart distinct chemical and biological properties compared to other sulfonamide derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
